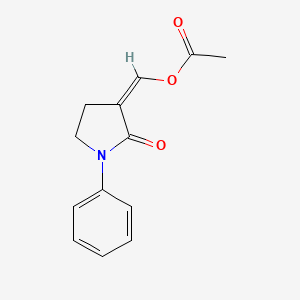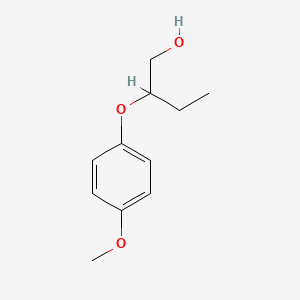
2-(4-Methoxyphenoxy)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenoxy)butan-1-ol is an organic compound with the molecular formula C11H16O3. It is a derivative of butanol, where the hydroxyl group is attached to a butane chain substituted with a 4-methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methoxyphenoxy)butan-1-ol involves the reaction of 4-methoxyphenol with 1-bromo-2-butene in the presence of a base, followed by reduction of the resulting intermediate. The reaction typically proceeds as follows:
Step 1: 4-Methoxyphenol reacts with 1-bromo-2-butene in the presence of a base such as potassium carbonate (K2CO3) to form 2-(4-methoxyphenoxy)but-2-ene.
Step 2: The intermediate 2-(4-methoxyphenoxy)but-2-ene is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Different alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
2-(4-Methoxyphenoxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The phenoxy group can undergo electrophilic aromatic substitution, influencing the compound’s behavior in different chemical environments.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
4-(4-Methoxyphenyl)-1-butanol: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-Methoxyphenoxy)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenoxy group with a butanol backbone makes it versatile for various applications in research and industry.
特性
CAS番号 |
106815-73-0 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-3-9(8-12)14-11-6-4-10(13-2)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
InChIキー |
GBNGWVAFHGSBKR-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)OC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


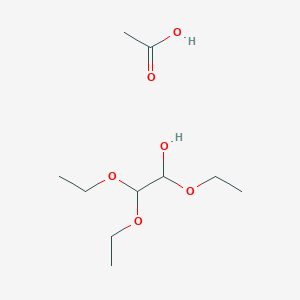
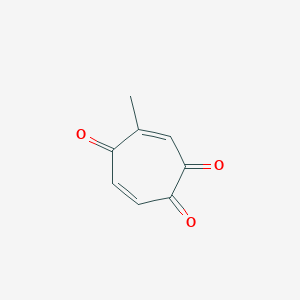
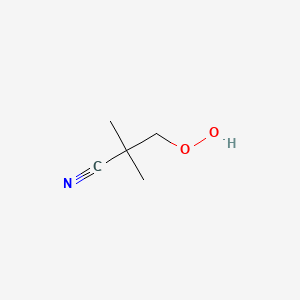
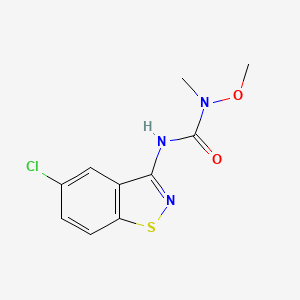


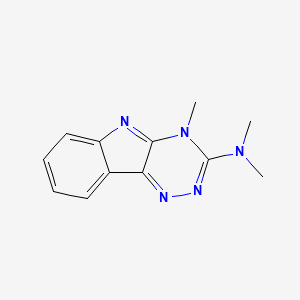
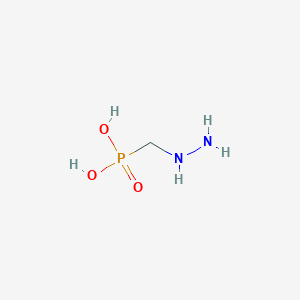
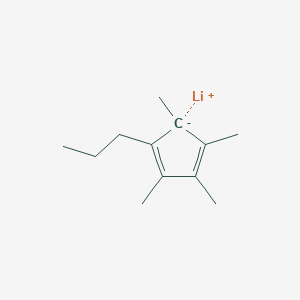
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
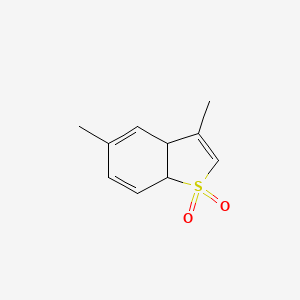
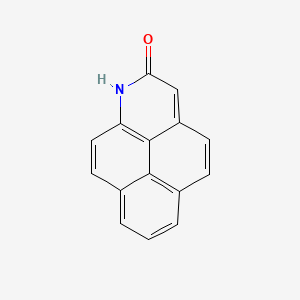
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
